molecular formula C12H8F3N5O B14227081 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide CAS No. 825615-94-9

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide

Cat. No.: B14227081
CAS No.: 825615-94-9
M. Wt: 295.22 g/mol
InChI Key: LEFPPHLTWQZQEI-UHFFFAOYSA-N
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Description

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is a complex organic compound that features a benzimidazole moiety fused with a pyrazole ring and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide typically involves the condensation of benzimidazole derivatives with pyrazole intermediates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The trifluoroacetamide group is introduced through a subsequent reaction with trifluoroacetic anhydride or trifluoroacetamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole or pyrazole rings.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactive benzimidazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to nucleic acids and proteins, disrupting their normal function. This interaction can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial, antiviral, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar bioactive properties.

    Pyrazole: Shares the pyrazole ring structure but lacks the benzimidazole and trifluoroacetamide groups.

    Trifluoroacetamide: Contains the trifluoroacetamide group but lacks the benzimidazole and pyrazole rings.

Uniqueness

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is unique due to its combination of benzimidazole, pyrazole, and trifluoroacetamide moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

825615-94-9

Molecular Formula

C12H8F3N5O

Molecular Weight

295.22 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)11(21)19-8-5-16-20-9(8)10-17-6-3-1-2-4-7(6)18-10/h1-5H,(H,16,20)(H,17,18)(H,19,21)

InChI Key

LEFPPHLTWQZQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C(F)(F)F

Origin of Product

United States

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